![molecular formula C16H21NO3 B2857590 N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide CAS No. 2411246-14-3](/img/structure/B2857590.png)
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CR8 is a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and have been implicated in the development of cancer and other diseases.
Mecanismo De Acción
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide exerts its effects by inhibiting CDKs, which are key regulators of the cell cycle. CDKs are involved in the phosphorylation of various proteins that are required for cell division. By inhibiting CDKs, N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide prevents the proliferation of cancer cells and induces cell death. In addition, N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 (GSK3), which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide have been extensively studied. In cancer cells, N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In addition, N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes for the metastasis of cancer. In animal models of inflammatory diseases, N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has been shown to reduce inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of results. In addition, the optimal concentration of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide for different cell types and experimental conditions needs to be determined.
Direcciones Futuras
There are several future directions for the study of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide. One potential application is in combination therapy with other anti-cancer drugs. N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and doxorubicin. Another potential application is in the treatment of inflammatory diseases. N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential as a therapeutic agent for these diseases. Finally, the development of more potent and selective CDK inhibitors, such as N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide, is an active area of research.
Métodos De Síntesis
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained by purification using column chromatography. The detailed synthesis method has been described in several research articles.
Aplicaciones Científicas De Investigación
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in preclinical models of various types of cancer, including breast cancer, lung cancer, and leukemia. In addition to its anti-cancer properties, N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has also been shown to have anti-inflammatory effects and has been tested in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-16(18)17-11-12-8-9-14(19-2)10-15(12)20-13-6-4-5-7-13/h3,8-10,13H,1,4-7,11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXPEYOGRKQBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C=C)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

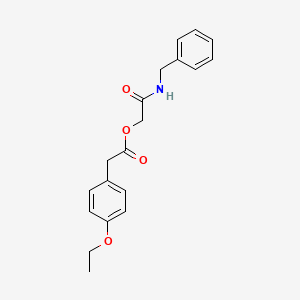
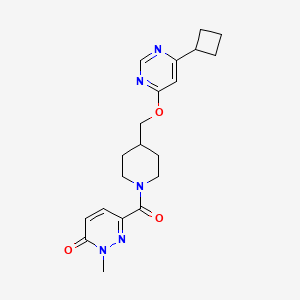
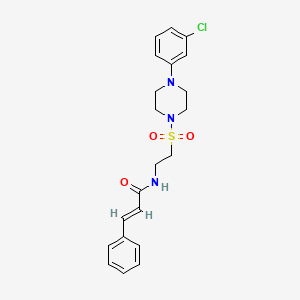
![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)
![2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2857512.png)
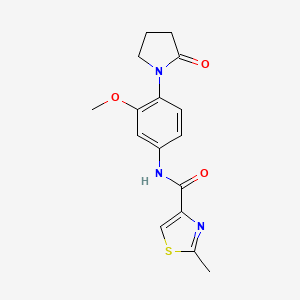
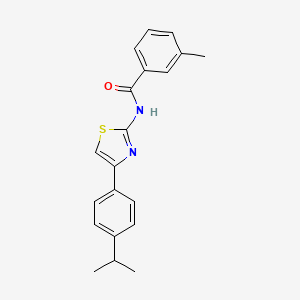
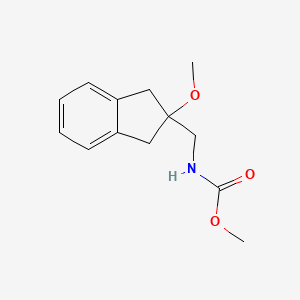
![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)
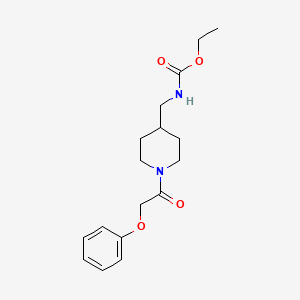
![N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2857526.png)
![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)